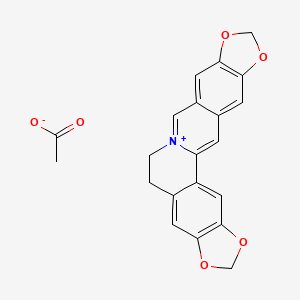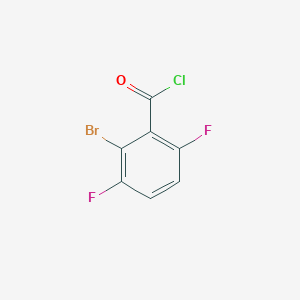
Pseudocoptisine acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
醋酸假黄连碱: 是一种具有苄基异喹啉骨架的季铵生物碱。 它从延胡索的块茎中分离出来,并因其各种生物活性而受到研究,包括抗炎和抗遗忘作用 .
准备方法
合成路线和反应条件: 醋酸假黄连碱可以通过一系列涉及苄基异喹啉骨架的化学反应合成。 具体的合成路线和反应条件没有得到广泛的记录,但通常涉及从天然来源如延胡索中分离该化合物 .
工业生产方法: 该化合物主要通过从天然来源提取获得,而不是大规模合成生产 .
化学反应分析
反应类型: 醋酸假黄连碱会经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化,形成不同的氧化产物。
还原: 还原反应可以改变化合物中存在的官能团。
常用试剂和条件:
氧化: 常用的氧化剂,例如高锰酸钾或过氧化氢。
还原: 还原剂,如硼氢化钠或氢化铝锂。
主要产物: 这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能会产生不同的氧化衍生物,而还原可以产生醋酸假黄连碱的还原形式 .
科学研究应用
醋酸假黄连碱有几种科学研究应用,包括:
化学: 用作研究苄基异喹啉生物碱反应性的模型化合物。
生物学: 研究其对各种生物途径的影响,包括抗炎和抗遗忘活性。
医药: 研究其潜在的治疗效果,尤其是在治疗炎症和认知障碍方面。
作用机制
相似化合物的比较
醋酸假黄连碱与其他苄基异喹啉生物碱类似,例如:
小檗碱: 以其抗菌和抗炎特性而闻名。
黄连碱: 表现出相似的生物活性,包括抗炎和抗菌作用。
黄连碱: 另一种具有可比生物活性的苄基异喹啉生物碱
独特性: 醋酸假黄连碱的独特性在于其对乙酰胆碱酯酶的特异性抑制作用及其有效的抗炎特性。 其独特的苄基异喹啉骨架也有助于其独特的反应性和生物活性 .
属性
分子式 |
C21H17NO6 |
|---|---|
分子量 |
379.4 g/mol |
IUPAC 名称 |
5,7,18,20-tetraoxa-13-azoniahexacyclo[11.11.0.02,10.04,8.015,23.017,21]tetracosa-1(24),2,4(8),9,13,15,17(21),22-octaene;acetate |
InChI |
InChI=1S/C19H14NO4.C2H4O2/c1-2-20-8-13-6-18-17(22-9-23-18)5-12(13)3-15(20)14-7-19-16(4-11(1)14)21-10-24-19;1-2(3)4/h3-8H,1-2,9-10H2;1H3,(H,3,4)/q+1;/p-1 |
InChI 键 |
FRCAGGREKGATCY-UHFFFAOYSA-M |
规范 SMILES |
CC(=O)[O-].C1C[N+]2=CC3=CC4=C(C=C3C=C2C5=CC6=C(C=C51)OCO6)OCO4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B12099118.png)





![2-[(3-Pyridyl)pyrrolidin-1-yl]-2'-deoxyinosine, DNA adduct](/img/structure/B12099140.png)



![3-Methyl-2-[(3-methylbenzyl)amino]butanoic acid](/img/structure/B12099167.png)

![2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole](/img/structure/B12099173.png)
